molecular formula C12H14Br2O2 B14735304 3,4-Dibromo-2-methylbutan-2-yl benzoate CAS No. 5458-65-1

3,4-Dibromo-2-methylbutan-2-yl benzoate

Cat. No.: B14735304
CAS No.: 5458-65-1
M. Wt: 350.05 g/mol
InChI Key: JMWHQWCBBDSMKV-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-methylbutan-2-yl benzoate is a high-purity chemical reagent offered for research and development purposes. This benzoate ester is a synthetic organic compound that integrates a substituted butyl chain with bromine atoms and an aromatic benzoate group. The specific bromine substitutions on the alkyl chain make it a potential intermediate or building block in organic synthesis . Researchers may value this compound for developing novel pharmaceuticals, agrochemicals, or functional materials, where the dibromo moiety can serve as a reactive handle for further chemical transformations . The structural complexity of the molecule, featuring both aliphatic bromine and an aromatic ester, suggests its utility in exploring structure-activity relationships or as a precursor in cross-coupling reactions. This product is strictly for research and further manufacturing use only and is not intended for diagnostic or therapeutic applications .

Properties

CAS No.

5458-65-1

Molecular Formula

C12H14Br2O2

Molecular Weight

350.05 g/mol

IUPAC Name

(3,4-dibromo-2-methylbutan-2-yl) benzoate

InChI

InChI=1S/C12H14Br2O2/c1-12(2,10(14)8-13)16-11(15)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

JMWHQWCBBDSMKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CBr)Br)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-methylbutan-2-yl benzoate typically involves the bromination of 2-methylbutan-2-yl benzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-methylbutan-2-yl benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form 2-methylbutan-2-yl benzoate by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of 3,4-dihydroxy-2-methylbutan-2-yl benzoate.

    Reduction: Formation of 2-methylbutan-2-yl benzoate.

    Oxidation: Formation of benzoic acid derivatives.

Scientific Research Applications

3,4-Dibromo-2-methylbutan-2-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-methylbutan-2-yl benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the benzoate group play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations:

Bromination Effects : The brominated alkyl chain in this compound increases steric hindrance and lipophilicity, likely reducing biodegradability compared to unbranched esters like methyl benzoate.

Acidity : The benzoate group’s pKa (~4.2) remains consistent across simple esters (e.g., benzyl, methyl benzoate), but hydroxyl substituents (e.g., in methyl 2,4-dihydroxy-6-methyl benzoate) lower pKa via electron-donating effects.

Degradation Pathways : Microbial degradation of benzoate esters (e.g., via Rhodococcus spp.) is well-documented for simpler analogs, but bromination may impede enzymatic cleavage, increasing environmental persistence.

Applications: Brominated derivatives are niche industrial compounds, whereas natural analogs (e.g., benzyl benzoate) dominate fragrances and pharmaceuticals.

Environmental and Toxicological Considerations

  • Biodegradability : Unlike methyl benzoate, which is rapidly metabolized via β-oxidation, brominated esters may resist microbial action due to steric and electronic effects.
  • Toxicity: Brominated organics often exhibit higher toxicity than non-halogenated analogs, necessitating rigorous ecotoxicological assessments.

Q & A

Q. How can researchers optimize the synthesis of 3,4-Dibromo-2-methylbutan-2-yl benzoate to improve yield and purity?

  • Methodological Answer : Bromination of 2-methylbutan-2-yl benzoate precursors can be optimized by controlling stoichiometry (e.g., using N-bromosuccinimide or Br₂ in inert solvents like CCl₄) and reaction temperature (20–40°C). Monitor intermediates via TLC or GC-MS to prevent over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Analogous brominated benzoate derivatives (e.g., 4-bromo-2-methylbenzoic acid) have been synthesized with >95% purity using similar protocols .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm regioselectivity of bromination (e.g., splitting patterns for methyl and benzoate groups).
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and validate crystal packing. For brominated esters, SHELX has demonstrated robust handling of heavy-atom effects .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling brominated benzoate derivatives?

  • Methodological Answer :
  • Ventilation : Ensure fume hood use during synthesis to avoid inhalation of bromine vapors or aerosols .
  • PPE : Wear nitrile gloves, lab coats, and goggles. Skin contact with brominated compounds may require immediate rinsing with water (≥15 minutes) .
  • Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal to prevent environmental release .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for bromination of 2-methylbutan-2-yl benzoate?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states and compare activation energies for 3,4- vs. 2,3-dibromination pathways.
  • MD Simulations : Explore solvent effects (e.g., polarity of CCl₄ vs. DCM) on bromine electrophilicity. For analogous systems, computational studies have clarified steric vs. electronic control in regioselectivity .
  • Validation : Cross-reference computational data with experimental 1^1H NMR coupling constants to validate mechanistic hypotheses.

Q. What experimental strategies can identify decomposition pathways of this compound under thermal stress?

  • Methodological Answer :
  • TGA/DSC : Perform thermogravimetric analysis to determine decomposition thresholds (e.g., 150–200°C for similar brominated esters) .
  • GC-MS Post-Pyrolysis : Identify volatile degradation products (e.g., HBr, benzoic acid derivatives).
  • Kinetic Studies : Use Arrhenius plots to model decomposition rates under varying humidity and temperature.

Q. How can researchers address discrepancies in crystallographic data for brominated esters due to twinning or disorder?

  • Methodological Answer :
  • SHELXD/SHELXE : Employ twin refinement algorithms in SHELX for pseudo-merohedral twinning. For macromolecular analogs, SHELX workflows have resolved twinning with R-factors <5% .
  • Multi-Temperature Data Collection : Collect datasets at 100 K and 298 K to distinguish static disorder from thermal motion.
  • Complementary Techniques : Validate with powder XRD or solid-state NMR to resolve ambiguities in unit cell parameters.

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and X-ray data for this compound’s conformation?

  • Methodological Answer :
  • Dynamic NMR : Perform variable-temperature 1^1H NMR to detect conformational exchange (e.g., ring puckering in the benzoate group).
  • Hirshfeld Surface Analysis : Compare crystallographic contact distances with NMR-derived NOE correlations.
  • Hybrid Refinement : Use SHELXL’s restraints for flexible groups (e.g., methyl rotations) to harmonize structural models with spectroscopic data .

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